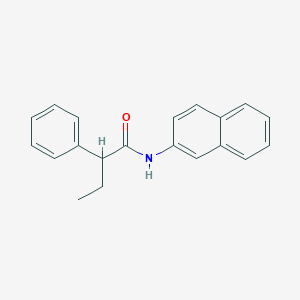
N-2-naphthyl-2-phenylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-2-naphthyl-2-phenylbutanamide, also known as NPB, is a chemical compound that belongs to the class of synthetic cannabinoids. It is a psychoactive substance that mimics the effects of natural cannabinoids found in the cannabis plant. NPB is a relatively new compound, and its synthesis method, mechanism of action, and physiological effects are still being researched.
Wirkmechanismus
The mechanism of action of N-2-naphthyl-2-phenylbutanamide involves the activation of the CB1 and CB2 receptors in the endocannabinoid system. This activation leads to the release of neurotransmitters such as dopamine and serotonin, which are responsible for the psychoactive effects of N-2-naphthyl-2-phenylbutanamide. N-2-naphthyl-2-phenylbutanamide has also been found to have an allosteric modulatory effect on the CB1 receptor, which can enhance or inhibit the activity of the receptor depending on the concentration of N-2-naphthyl-2-phenylbutanamide.
Biochemical and Physiological Effects
N-2-naphthyl-2-phenylbutanamide has been found to have a range of biochemical and physiological effects. It has been shown to have analgesic properties, meaning it can reduce pain sensation. N-2-naphthyl-2-phenylbutanamide has also been found to have anti-inflammatory properties, which can help reduce inflammation in the body. It has been shown to have anxiolytic properties, meaning it can reduce anxiety levels. N-2-naphthyl-2-phenylbutanamide has also been found to have appetite-stimulating properties, which can increase food intake.
Vorteile Und Einschränkungen Für Laborexperimente
N-2-naphthyl-2-phenylbutanamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has a well-defined mechanism of action and has been extensively studied in scientific research. However, there are also limitations to using N-2-naphthyl-2-phenylbutanamide in lab experiments. Its psychoactive effects can make it difficult to control for variables such as mood and behavior. Additionally, its effects on the endocannabinoid system may not accurately reflect the effects of natural cannabinoids found in the cannabis plant.
Zukünftige Richtungen
There are several future directions for research on N-2-naphthyl-2-phenylbutanamide. One area of interest is the development of more selective CB1 receptor agonists, which can target specific regions of the brain and reduce unwanted side effects. Another area of interest is the study of N-2-naphthyl-2-phenylbutanamide's effects on other physiological systems, such as the immune system and the cardiovascular system. Additionally, research on the long-term effects of N-2-naphthyl-2-phenylbutanamide use is needed to determine its safety and potential for addiction.
Synthesemethoden
The synthesis of N-2-naphthyl-2-phenylbutanamide involves the reaction of naphthalene with benzaldehyde in the presence of a base catalyst. The resulting product is then subjected to a reduction reaction using lithium aluminum hydride to yield N-2-naphthyl-2-phenylbutanamide. The purity of the compound can be improved through recrystallization and chromatography techniques.
Wissenschaftliche Forschungsanwendungen
N-2-naphthyl-2-phenylbutanamide has been used in scientific research to study the effects of synthetic cannabinoids on the endocannabinoid system. The endocannabinoid system is a complex network of receptors and signaling molecules that play a crucial role in regulating various physiological processes such as pain, mood, and appetite. N-2-naphthyl-2-phenylbutanamide has been found to bind to the CB1 and CB2 receptors, which are the primary receptors of the endocannabinoid system.
Eigenschaften
IUPAC Name |
N-naphthalen-2-yl-2-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO/c1-2-19(16-9-4-3-5-10-16)20(22)21-18-13-12-15-8-6-7-11-17(15)14-18/h3-14,19H,2H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLDUUGNPERNBSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(naphthalen-2-yl)-2-phenylbutanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[ethyl(isonicotinoyl)amino]benzoic acid](/img/structure/B5139724.png)
![4-[(4-benzyl-1-piperazinyl)methyl]-N-(3,4-dimethoxyphenyl)benzamide](/img/structure/B5139732.png)
![N-(3-{[2-(4-chloro-2-methylphenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B5139737.png)
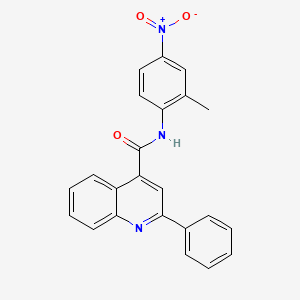
![N-({[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B5139754.png)
![ethyl 2-[(dimethylamino)methyl]-5-hydroxy-1-methyl-1H-indole-3-carboxylate hydrochloride](/img/structure/B5139756.png)
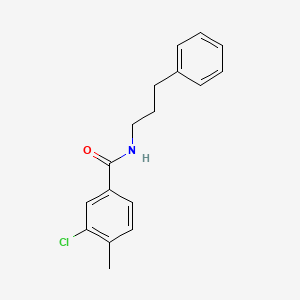
![N-{[(4-bromo-2-fluorophenyl)amino]carbonothioyl}-4-tert-butylbenzamide](/img/structure/B5139767.png)
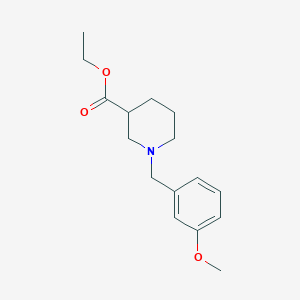
![5-[4-(allyloxy)-3-ethoxy-5-iodobenzylidene]-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B5139780.png)
![1-chloro-2-[2-(4-methoxyphenoxy)ethoxy]-4,5-dimethylbenzene](/img/structure/B5139785.png)
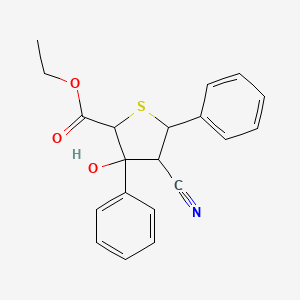
![1-[(4-tert-butylphenyl)thio]-4-methylanthra-9,10-quinone](/img/structure/B5139794.png)
![9-(4-methoxyphenyl)-2,4-dimethyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B5139812.png)